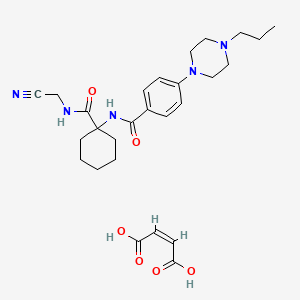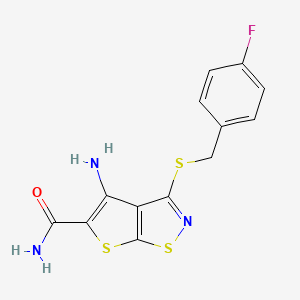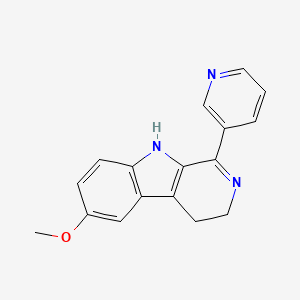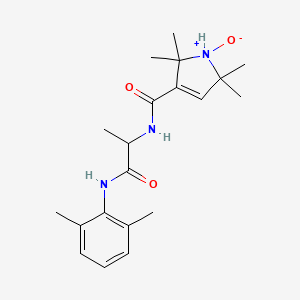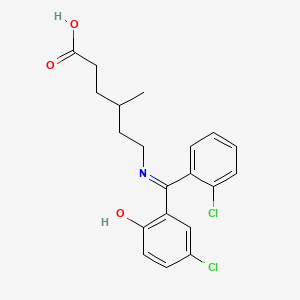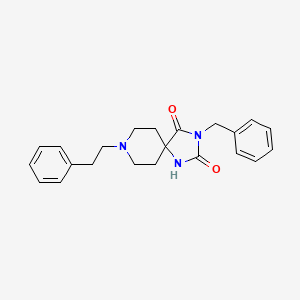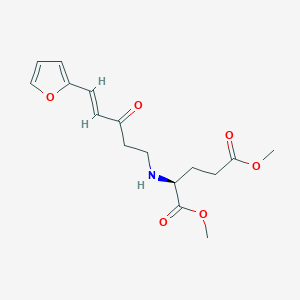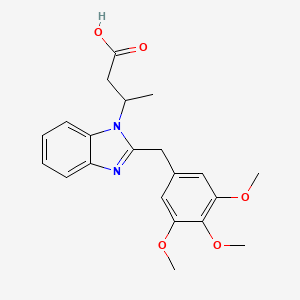
Benzylidene dimethoxydimethylindanone, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylidene dimethoxydimethylindanone, (E)-, typically involves the condensation of 5,6-dimethoxy-3,3-dimethylindan-1-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the (E)-isomer through an aldol condensation reaction .
Industrial Production Methods
In industrial settings, the production of Benzylidene dimethoxydimethylindanone, (E)-, can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzylidene dimethoxydimethylindanone, (E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzylidene dimethoxydimethylindanone, (E)-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects in treating skin conditions and other ailments.
Industry: The compound is used in the formulation of cosmetics and skincare products due to its protective properties against environmental stressors
Mécanisme D'action
Benzylidene dimethoxydimethylindanone, (E)-, exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding inhibits the activation of AhR by environmental pollutants, thereby reducing the release of proinflammatory cytokines and matrix metalloproteinases. This mechanism helps protect the skin from damage caused by pollutants and UV radiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidene dimethoxyindanone: Similar structure but lacks the dimethyl groups.
Dimethoxybenzylideneindanone: Similar structure but with variations in the position of methoxy groups.
Uniqueness
Benzylidene dimethoxydimethylindanone, (E)-, is unique due to its specific combination of methoxy and dimethyl groups, which confer distinct chemical and biological properties. Its ability to act as an AhR antagonist sets it apart from other similar compounds .
Propriétés
Numéro CAS |
924627-52-1 |
|---|---|
Formule moléculaire |
C20H20O3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-5,6-dimethoxy-3,3-dimethylinden-1-one |
InChI |
InChI=1S/C20H20O3/c1-20(2)15-12-18(23-4)17(22-3)11-14(15)19(21)16(20)10-13-8-6-5-7-9-13/h5-12H,1-4H3/b16-10- |
Clé InChI |
HBYIQDKCUUZHBO-YBEGLDIGSA-N |
SMILES isomérique |
CC\1(C2=CC(=C(C=C2C(=O)/C1=C/C3=CC=CC=C3)OC)OC)C |
SMILES canonique |
CC1(C2=CC(=C(C=C2C(=O)C1=CC3=CC=CC=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


